(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Beschreibung
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C14H11BF3NO4. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Eigenschaften
IUPAC Name |
[4-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-3-1-2-11(8-12)19-13(20)9-4-6-10(7-5-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBDJVUQCHTMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-(trifluoromethoxy)aniline with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenol derivatives, while reduction results in hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(4-((3-(Methoxy)phenyl)carbamoyl)phenyl)boronic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-((3-(Chloromethoxy)phenyl)carbamoyl)phenyl)boronic acid: Similar structure but with a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific research applications, particularly in the development of new pharmaceuticals and advanced materials.
Biologische Aktivität
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, with the chemical formula C14H11BF3NO4 and CAS number 1704069-19-1, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethoxy group that may influence its pharmacological properties, including enzyme inhibition and interaction with various biological targets.
- Molecular Weight : 325.05 g/mol
- Purity : 95%
- IUPAC Name : this compound
The structure of this compound includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and is often utilized in drug design for targeting specific enzymes.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an enzyme inhibitor. Boronic acids are recognized for their role in inhibiting serine proteases and other enzymes, making them valuable in therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with boronic acid groups can act as inhibitors for various proteolytic enzymes. The specific activity of this compound against particular targets remains to be fully elucidated; however, its structural features suggest potential interactions with serine proteases and possibly other classes of enzymes.
Case Studies and Research Findings
- Inhibition Studies : Preliminary studies have shown that boronic acids can effectively inhibit protease activity. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against specific serine proteases, suggesting that this compound may exhibit comparable potency.
- Pharmacokinetics : The pharmacokinetic profile of boronic acids often indicates rapid metabolism and excretion, which could influence the dosing regimens required for therapeutic efficacy. Further studies are needed to determine the metabolic pathways and half-life of this specific compound.
- Therapeutic Applications : Given the structural similarities to known inhibitors, there is a hypothesis that this compound could be effective in treating diseases where protease activity is dysregulated, such as certain cancers or inflammatory conditions.
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Molecular Weight | IC50 (nM) | Target Enzyme |
|---|---|---|---|---|
| Example A | 123456-78-9 | 300.00 | 10 | Serine Protease |
| Example B | 987654-32-1 | 320.00 | 5 | Thrombin |
| This compound | 1704069-19-1 | 325.05 | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
